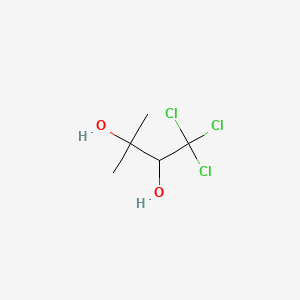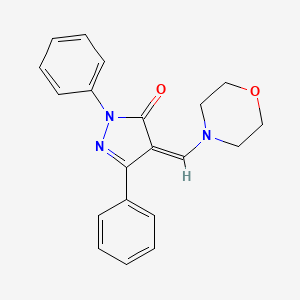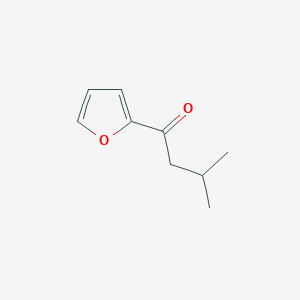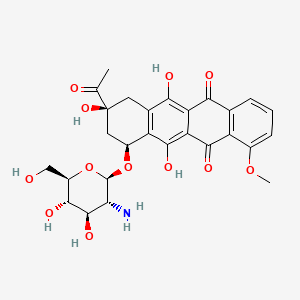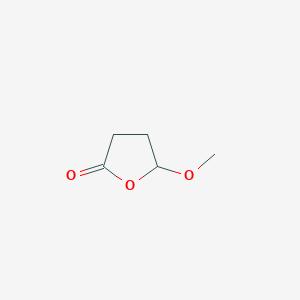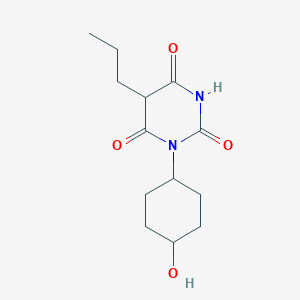
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various fields Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties
Méthodes De Préparation
The synthesis of 1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a hydroxylation reaction to form 4-hydroxycyclohexanone.
Barbituric Acid Formation: The 4-hydroxycyclohexanone is then reacted with urea and malonic acid derivatives under specific conditions to form the barbituric acid core.
Propyl Group Addition:
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The barbituric acid core can undergo substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products: The major products formed depend on the specific reactions and conditions used, but they generally include various derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anesthetic agent, as well as its effects on the central nervous system.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid involves its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The hydroxycyclohexyl and propyl groups may influence its binding affinity and efficacy at these receptors.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid can be compared with other barbiturate derivatives, such as:
Phenobarbital: Known for its long-acting sedative effects.
Pentobarbital: Used for its short-acting anesthetic properties.
Secobarbital: Known for its intermediate-acting sedative effects.
The unique addition of the hydroxycyclohexyl and propyl groups in this compound may provide distinct pharmacological properties, such as altered binding affinity and metabolic stability, making it a compound of interest for further research.
Propriétés
Numéro CAS |
21330-84-7 |
|---|---|
Formule moléculaire |
C13H20N2O4 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
1-(4-hydroxycyclohexyl)-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O4/c1-2-3-10-11(17)14-13(19)15(12(10)18)8-4-6-9(16)7-5-8/h8-10,16H,2-7H2,1H3,(H,14,17,19) |
Clé InChI |
WKFVLXPVWIQVMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


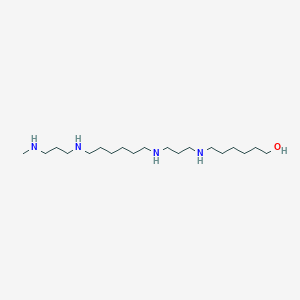
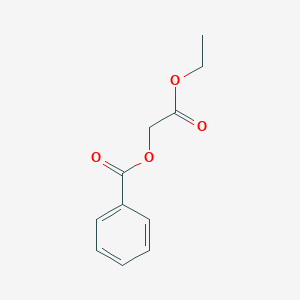
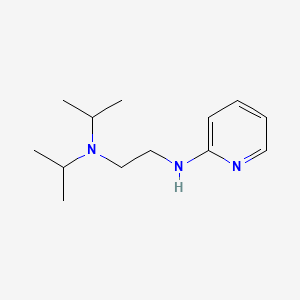
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)

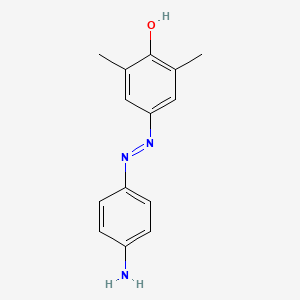
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
